Magnesium bromide magnesium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium bromide magnesium, commonly referred to as magnesium bromide, is an inorganic compound with the chemical formula MgBr₂. It consists of one magnesium atom and two bromine atoms. This compound is known for its white crystalline appearance and hygroscopic nature, meaning it readily absorbs moisture from the air. Magnesium bromide is used in various applications, including organic synthesis and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium bromide can be synthesized through several methods:

Direct Reaction: Elemental magnesium reacts with bromine under controlled conditions to form magnesium bromide. This reaction is highly exothermic and releases a significant amount of energy.

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to produce magnesium bromide and water or carbon dioxide, respectively

Industrial Production Methods: In industrial settings, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid, followed by crystallization above 0°C to obtain the hexahydrate form. The anhydrous form can be prepared by heating the hexahydrate with dry hydrogen bromide gas .

Chemical Reactions Analysis

Types of Reactions: Magnesium bromide undergoes various chemical reactions, including:

Oxidation and Reduction: Magnesium bromide can participate in redox reactions, where it can be reduced to magnesium and bromine.

Substitution Reactions: It can act as a Lewis acid catalyst in organic synthesis, facilitating reactions such as the aldol reaction.

Common Reagents and Conditions:

Oxidation: Treatment with chlorine can convert magnesium bromide to magnesium chloride.

Substitution: In organic synthesis, magnesium bromide is used with reagents like dioxane to form coordination polymers.

Major Products:

Magnesium Chloride: Formed by treating magnesium bromide with chlorine.

Organic Compounds: Various organic synthesis reactions yield products like aldol derivatives.

Scientific Research Applications

Magnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a Lewis acid catalyst in organic synthesis, aiding in reactions such as the aldol reaction and the Grignard reaction

Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant for treating nervous disorders

Industry: It serves as a flame retardant and modifies the catalytic properties of palladium on charcoal.

Mechanism of Action

Magnesium bromide exerts its effects through various mechanisms:

Lewis Acid Catalysis: As a Lewis acid, magnesium bromide can accept electron pairs, facilitating various organic reactions.

Sedative and Anticonvulsant Effects: In medicine, magnesium bromide’s depressive impact on the central nervous system helps reduce anxiety and manage epileptic seizures.

Comparison with Similar Compounds

Magnesium bromide can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but used more extensively in de-icing and as a coagulant in tofu production.

Magnesium Iodide (MgI₂): Less common but used in organic synthesis and as a nutritional supplement.

Magnesium Fluoride (MgF₂): Known for its optical properties and used in anti-reflective coatings

Magnesium bromide stands out due to its specific applications in organic synthesis and medicine, highlighting its versatility and importance in various fields.

Properties

CAS No. |

58749-16-9 |

|---|---|

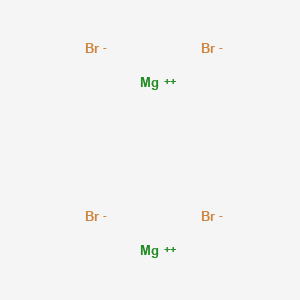

Molecular Formula |

Br4Mg2 |

Molecular Weight |

368.23 g/mol |

IUPAC Name |

dimagnesium;tetrabromide |

InChI |

InChI=1S/4BrH.2Mg/h4*1H;;/q;;;;2*+2/p-4 |

InChI Key |

VVSUWBLWFYUYMY-UHFFFAOYSA-J |

Canonical SMILES |

[Mg+2].[Mg+2].[Br-].[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.